molecular formula C20H20ClNO7 B114965 2-((4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid CAS No. 113994-45-9

2-((4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid

Cat. No. B114965
CAS RN: 113994-45-9
M. Wt: 421.8 g/mol
InChI Key: WYLSEDHKQJBUIA-UHFFFAOYSA-N
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Description

O-Des[2-aminoethyl]-O-carboxymethyl dehydroamlodipine is a major metabolite of the calcium channel inhibitor amlodipine.

Scientific Research Applications

Wastewater Treatment

The pesticide production industry generates high-strength wastewater containing various toxic pollutants like 2,4-D, which can be detrimental if released into the natural environment and water sources. The combination of biological processes and granular activated carbon has been used to treat such high-strength wastewaters, showing the potential to remove 80-90% of these compounds, thereby creating high-quality effluents (Goodwin et al., 2018).

Environmental and Health Impact Analysis

Epidemiologic studies have suggested that exposure to chlorophenoxy compounds like 2,4-D and MCPA might be associated with an increased risk of lymphohematopoietic cancers. However, the combined evidence from these studies does not support a genotoxic mode of action, and environmental exposures to these compounds are not considered sufficient to support a causal relationship (Stackelberg, 2013).

Sorption and Environmental Fate

Studies on the sorption of phenoxy herbicides like 2,4-D to soil, organic matter, and minerals suggest that soil organic matter and iron oxides are the most relevant sorbents. This knowledge is crucial for understanding the environmental fate of these herbicides and for the design of remediation strategies (Werner et al., 2012).

Pyrolysis of Polysaccharides

Research on the pyrolysis of polysaccharides, although not directly related to 2,4-D, provides insights into chemical mechanisms involved in the formation of compounds like acetic acid. Such studies contribute to a broader understanding of chemical reactions and pathways relevant in various industrial and environmental contexts (Ponder & Richards, 1994).

Trends and Gaps in Herbicide Toxicity Studies

Scientometric reviews of studies on the toxicity of herbicides like 2,4-D help in identifying global trends, knowledge gaps, and future research directions in the field of herbicide toxicology and mutagenicity. Such reviews are crucial for guiding subsequent research efforts and regulatory policies (Zuanazzi et al., 2020).

properties

IUPAC Name

2-[[4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methylpyridin-2-yl]methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO7/c1-4-29-20(26)18-14(9-28-10-15(23)24)22-11(2)16(19(25)27-3)17(18)12-7-5-6-8-13(12)21/h5-8H,4,9-10H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLSEDHKQJBUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1COCC(=O)O)C)C(=O)OC)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150625
Record name 2-((4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid

CAS RN

113994-45-9
Record name 2-((4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113994459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((4-(2-CHLOROPHENYL)-3-ETHOXYCARBONYL-5-METHOXYCARBONYL-6-METHYL-2-PYRIDYL)METHOXY)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DYI36G762
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid
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2-((4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid
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2-((4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid
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2-((4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid
Reactant of Route 5
2-((4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid
Reactant of Route 6
2-((4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid

Q & A

Q1: What is the significance of 2-((4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid in amlodipine metabolism?

A1: This compound represents a major metabolite of amlodipine in humans. Following oral or intravenous administration of amlodipine, it undergoes extensive metabolism, primarily through oxidation to its pyridine analogue. [] This oxidative process leads to the formation of 2-((4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid, which constitutes a significant portion (33%) of the total urinary radioactivity recovered after amlodipine administration. [] This indicates its importance in the metabolic clearance of amlodipine from the body.

Q2: Does 2-((4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid contribute to the pharmacological activity of amlodipine?

A2: Research suggests that this metabolite has minimal calcium antagonist activity. [] The primary pharmacological effect of amlodipine, namely its calcium channel blocking activity, is mainly attributed to the parent drug itself rather than its metabolites. Therefore, while this compound plays a role in amlodipine elimination, it is not considered a significant contributor to the drug's therapeutic efficacy.

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